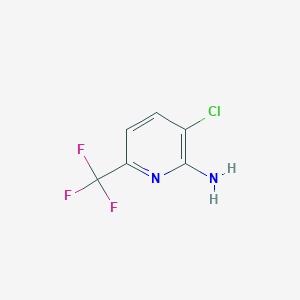

3-Chloro-6-(trifluoromethyl)pyridin-2-amine

Übersicht

Beschreibung

3-Chloro-6-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4ClF3N2. It has a molecular weight of 196.56 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

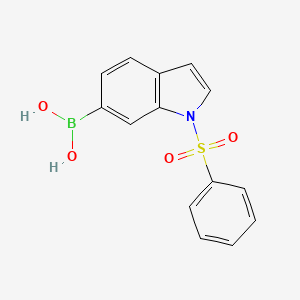

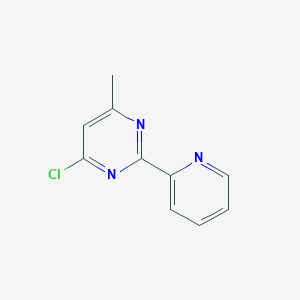

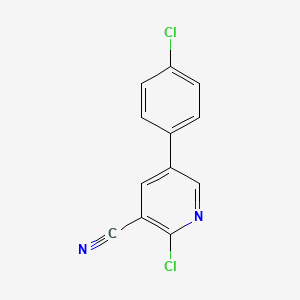

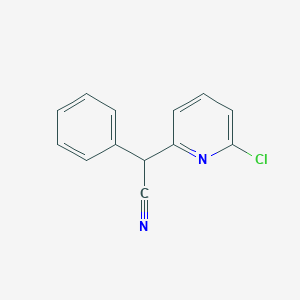

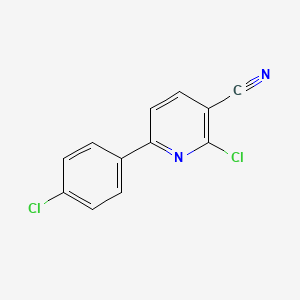

Trifluoromethylpyridine (TFMP) and its derivatives, including 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives involves the use of various trifluoromethyl-containing building blocks . A novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .Molecular Structure Analysis

The InChI code for 3-Chloro-6-(trifluoromethyl)pyridin-2-amine is 1S/C6H4ClF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

3-Chloro-6-(trifluoromethyl)pyridin-2-amine is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine Applications

The compound 3-Chloro-6-(trifluoromethyl)pyridin-2-amine is a versatile chemical with a trifluoromethyl group that has found various applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Pharmaceutical Drug Development: The trifluoromethyl group in compounds like 3-Chloro-6-(trifluoromethyl)pyridin-2-amine is known to enhance the pharmacological properties of drugs . This compound can serve as a building block in the synthesis of novel drug molecules, particularly those targeting the central nervous system and related disorders.

Agrochemical Synthesis: Trifluoromethylpyridines, a category that includes our compound of interest, are key motifs in active agrochemical ingredients . They are used in the development of pesticides and herbicides, providing protection for crops against a variety of pests and diseases.

Veterinary Medicine: Similar to its use in human pharmaceuticals, this compound’s derivatives are also applied in veterinary medicine. They contribute to the creation of treatments for animals, enhancing the health and productivity of livestock.

Organic Synthesis Intermediates: The compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities necessary for various research and industrial applications.

Material Science: In material science, the compound’s derivatives can be used to modify surface properties of materials, contributing to the development of advanced materials with specific desired characteristics.

Analytical Chemistry: As a reagent, 3-Chloro-6-(trifluoromethyl)pyridin-2-amine can be used in analytical procedures to detect or quantify other substances, due to its reactive nature and distinctive chemical signature.

Biological Studies: This compound is utilized in biological studies to understand the role of trifluoromethyl groups in biological systems. It helps in exploring the bioactivity and metabolic pathways of fluorinated compounds in living organisms.

Hepatitis C Treatment Research: There is research into using derivatives of this compound in the treatment of Hepatitis C. It has been used as a reactant in the synthesis of hybrid molecules that inhibit NS5B, a crucial protein in the replication of the Hepatitis C virus .

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of novel molecules that act as inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus .

Mode of Action

It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, have been found to exhibit various biological activities due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that similar compounds play a role in the synthesis of novel molecules that inhibit ns5b, a key player in the replication of the hepatitis c virus .

Result of Action

Similar compounds have been used in the synthesis of novel molecules that inhibit ns5b, potentially disrupting the replication of the hepatitis c virus .

Action Environment

It’s known that the physicochemical properties of fluorine and the characteristics of the pyridine moiety can contribute to the biological activities of trifluoromethylpyridines .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDGVNJAZZYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381987 | |

| Record name | 3-chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

886762-09-0 | |

| Record name | 3-chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)

![[2-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1596763.png)

![1-[2-(Benzyloxy)-6-hydroxyphenyl]ethan-1-one](/img/structure/B1596768.png)